molecular formula C7H14ClNO2 B1456945 Methyl (2s)-2-methylpyrrolidine-2-carboxylate hydrochloride CAS No. 220060-08-2

Methyl (2s)-2-methylpyrrolidine-2-carboxylate hydrochloride

Cat. No.: B1456945
CAS No.: 220060-08-2
M. Wt: 179.64 g/mol
InChI Key: YCYWAVUCBMJUPK-FJXQXJEOSA-N
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Description

Methyl (2s)-2-methylpyrrolidine-2-carboxylate hydrochloride is a chemical compound with a pyrrolidine ring structure. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. The hydrochloride salt form enhances its solubility in water, making it more suitable for various experimental and industrial applications.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Methyl (2s)-2-methylpyrrolidine-2-carboxylate hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in amino acid metabolism, such as proline dehydrogenase. This interaction facilitates the conversion of proline to pyrroline-5-carboxylate, which is a crucial step in the proline degradation pathway . Additionally, it may interact with transport proteins that facilitate its movement across cellular membranes .

Cellular Effects

This compound influences various cellular processes. It has been shown to affect cell signaling pathways, particularly those involving proline metabolism. This compound can modulate gene expression related to amino acid transport and metabolism . Furthermore, it impacts cellular metabolism by altering the levels of metabolites involved in the proline degradation pathway . These effects can lead to changes in cell function, including alterations in cell growth and differentiation.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with specific enzymes and proteins. It acts as a substrate for proline dehydrogenase, facilitating the conversion of proline to pyrroline-5-carboxylate . This interaction is crucial for the regulation of proline metabolism. Additionally, it may inhibit or activate other enzymes involved in amino acid metabolism, leading to changes in gene expression and cellular function .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2s)-2-methylpyrrolidine-2-carboxylate hydrochloride typically involves the reaction of 2-methylpyrrolidine with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester. The product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors. The product is purified using techniques such as crystallization or distillation to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl (2s)-2-methylpyrrolidine-2-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl (2s)-2-methylpyrrolidine-2-carboxylate hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including its use as a precursor for drug development.

    Industry: Utilized in the production of various chemical products and intermediates.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (2s)-2-methylpyrrolidine-2-carboxylate
  • Ethyl (2s)-2-methylpyrrolidine-2-carboxylate
  • Methyl (2s)-2-ethylpyrrolidine-2-carboxylate

Uniqueness

Methyl (2s)-2-methylpyrrolidine-2-carboxylate hydrochloride is unique due to its specific structural features and the presence of the hydrochloride salt, which enhances its solubility and stability. This makes it more suitable for certain applications compared to its analogs.

Properties

IUPAC Name

methyl (2S)-2-methylpyrrolidine-2-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2.ClH/c1-7(6(9)10-2)4-3-5-8-7;/h8H,3-5H2,1-2H3;1H/t7-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCYWAVUCBMJUPK-FJXQXJEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCN1)C(=O)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]1(CCCN1)C(=O)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

220060-08-2
Record name Methyl (S)-2-methylpyrrolidine-2-carboxylate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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